1-(2-Chloro-6-fluorophenyl)thiourea
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Overview
Description
1-(2-Chloro-6-fluorophenyl)thiourea is an organosulfur compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group attached to a 2-chloro-6-fluorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)thiourea typically involves the reaction of 2-chloro-6-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes nucleophilic attack by the amine group to form the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, elastomers, and other commercial products
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)thiourea
- 1-(2-Chlorophenyl)thiourea
- 1-(2-Bromophenyl)thiourea
Comparison
1-(2-Chloro-6-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of chlorine and fluorine also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKSGJQMUZKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342787 |
Source
|
Record name | N-(2-Chloro-6-fluorophenyl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-35-9 |
Source
|
Record name | N-(2-Chloro-6-fluorophenyl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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